Cas no 2138064-05-6 ((4-tert-butyl-1-propoxycyclohexyl)methanol)

(4-tert-Butyl-1-propoxycyclohexyl)methanol is a cyclohexane derivative featuring both a tert-butyl and a propoxy substituent, along with a hydroxymethyl functional group. This structure imparts unique steric and electronic properties, making it a versatile intermediate in organic synthesis. The tert-butyl group enhances stability, while the propoxy side chain improves solubility in nonpolar solvents. The hydroxymethyl group offers a reactive site for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and specialty materials. Its balanced lipophilicity and moderate polarity make it suitable for fine chemical synthesis, particularly where controlled reactivity and steric hindrance are desired. The compound is typically handled under standard laboratory conditions, ensuring consistent performance in synthetic workflows.
(4-tert-butyl-1-propoxycyclohexyl)methanol structure
2138064-05-6 structure
Product name:(4-tert-butyl-1-propoxycyclohexyl)methanol
CAS No:2138064-05-6
MF:C14H28O2
MW:228.370924949646
CID:5872598
PubChem ID:165494660

(4-tert-butyl-1-propoxycyclohexyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (4-tert-butyl-1-propoxycyclohexyl)methanol
    • EN300-1143555
    • 2138064-05-6
    • Inchi: 1S/C14H28O2/c1-5-10-16-14(11-15)8-6-12(7-9-14)13(2,3)4/h12,15H,5-11H2,1-4H3
    • InChI Key: DCGRWPLSKRYGFG-UHFFFAOYSA-N
    • SMILES: O(CCC)C1(CO)CCC(CC1)C(C)(C)C

Computed Properties

  • Exact Mass: 228.208930132g/mol
  • Monoisotopic Mass: 228.208930132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 29.5Ų

(4-tert-butyl-1-propoxycyclohexyl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1143555-0.5g
(4-tert-butyl-1-propoxycyclohexyl)methanol
2138064-05-6 95%
0.5g
$699.0 2023-10-26
Enamine
EN300-1143555-5g
(4-tert-butyl-1-propoxycyclohexyl)methanol
2138064-05-6 95%
5g
$2110.0 2023-10-26
Enamine
EN300-1143555-10g
(4-tert-butyl-1-propoxycyclohexyl)methanol
2138064-05-6 95%
10g
$3131.0 2023-10-26
Enamine
EN300-1143555-0.1g
(4-tert-butyl-1-propoxycyclohexyl)methanol
2138064-05-6 95%
0.1g
$640.0 2023-10-26
Enamine
EN300-1143555-0.25g
(4-tert-butyl-1-propoxycyclohexyl)methanol
2138064-05-6 95%
0.25g
$670.0 2023-10-26
Enamine
EN300-1143555-2.5g
(4-tert-butyl-1-propoxycyclohexyl)methanol
2138064-05-6 95%
2.5g
$1428.0 2023-10-26
Enamine
EN300-1143555-1.0g
(4-tert-butyl-1-propoxycyclohexyl)methanol
2138064-05-6
1g
$0.0 2023-06-09
Enamine
EN300-1143555-0.05g
(4-tert-butyl-1-propoxycyclohexyl)methanol
2138064-05-6 95%
0.05g
$612.0 2023-10-26
Enamine
EN300-1143555-1g
(4-tert-butyl-1-propoxycyclohexyl)methanol
2138064-05-6 95%
1g
$728.0 2023-10-26

Additional information on (4-tert-butyl-1-propoxycyclohexyl)methanol

Chemical Profile of (4-tert-butyl-1-propoxycyclohexyl)methanol (CAS No. 2138064-05-6)

(4-tert-butyl-1-propoxycyclohexyl)methanol, identified by its CAS number 2138064-05-6, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of esters and alcohols, characterized by its cyclohexane backbone modified with a propoxy group and a tert-butyl substituent. The unique structural features of this molecule make it a candidate for various applications, particularly in the synthesis of bioactive molecules and as an intermediate in drug development.

The presence of the tert-butyl group at the fourth position of the cyclohexane ring enhances the steric hindrance around this position, which can be strategically exploited in medicinal chemistry to modulate binding interactions with biological targets. This steric effect is particularly valuable in designing molecules with improved selectivity and reduced off-target effects. Additionally, the propoxy moiety introduces a polar functional group that can influence solubility and metabolic stability, making it a versatile component in drug design.

In recent years, there has been growing interest in the development of novel scaffolds for therapeutic agents. The structural motif of (4-tert-butyl-1-propoxycyclohexyl)methanol has been explored in several research studies for its potential as a pharmacophore. For instance, studies have demonstrated its utility in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic compounds. The combination of the cyclohexane ring with the propoxy and tert-butyl groups provides a balanced profile of lipophilicity and polarity, which is often desirable in drug candidates.

One notable application of (4-tert-butyl-1-propoxycyclohexyl)methanol is in the development of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer. By incorporating this compound into kinase inhibitor designs, researchers have been able to develop molecules with enhanced binding affinity and selectivity. The steric bulk provided by the tert-butyl group helps to occupy specific pockets on the kinase active site, while the propoxy group contributes to optimal interactions through hydrogen bonding or hydrophobic effects.

The compound has also been investigated for its potential role in central nervous system (CNS) drug development. The cyclohexane ring can be used to modulate blood-brain barrier penetration, while the functional groups can be tailored to interact with specific CNS targets. Preliminary studies have shown that derivatives of (4-tert-butyl-1-propoxycyclohexyl)methanol exhibit promising activity in models of neurodegenerative diseases, suggesting its potential as a lead compound for further optimization.

In addition to its pharmaceutical applications, (4-tert-butyl-1-propoxycyclohexyl)methanol has shown promise in materials science. Its unique structure makes it a suitable candidate for use in polymer chemistry and as a building block for more complex materials. The presence of both hydrophobic and hydrophilic regions allows for the creation of amphiphilic molecules that can self-assemble into micelles or other supramolecular structures. These materials have potential applications in drug delivery systems, where controlled release profiles are essential.

The synthesis of (4-tert-butyl-1-propoxycyclohexyl)methanol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include Grignard reactions followed by esterification or nucleophilic substitution reactions. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible for research purposes.

Evaluation of the physicochemical properties of (4-tert-butyl-1-propoxycyclohexyl)methanol is crucial for understanding its behavior in biological systems and industrial applications. Key properties such as solubility, melting point, logP value, and metabolic stability provide valuable insights into its potential uses. Computational modeling techniques have been employed to predict these properties before experimental validation, streamlining the drug discovery process.

In conclusion, (4-tert-butyl-1-propoxycyclohexyl)methanol (CAS No. 2138064-05-6) is a versatile compound with significant potential in pharmaceuticals, materials science, and beyond. Its unique structural features make it an attractive scaffold for designing bioactive molecules with improved efficacy and selectivity. Continued research into this compound and its derivatives is expected to yield novel therapeutic agents and advanced materials that address unmet needs across multiple disciplines.

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